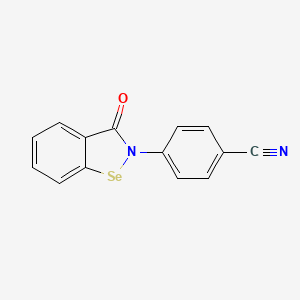

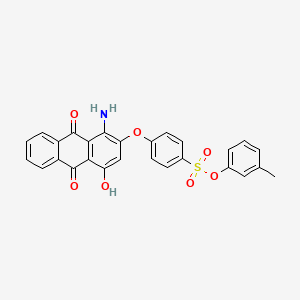

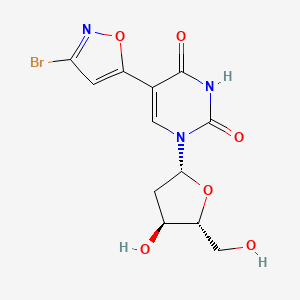

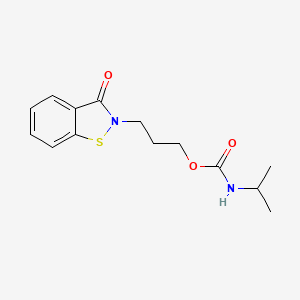

m-Tolyl p-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy)benzenesulphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

これは、生体内の酸素輸送とエネルギー生産に不可欠なヘムの生合成における中間体です 。アミノレブリン酸は、その独特な性質と用途により、医学研究や科学研究で使用されています。

準備方法

合成経路と反応条件

アミノレブリン酸は、いくつかの方法によって合成できます。一般的な合成経路の1つは、アミノレブリン酸シンターゼ酵素によって触媒される、グリシンとサクシニルCoAの縮合です。 この反応は生理的条件下で起こり、ヘム生合成経路における重要なステップです .

工業的生産方法

アミノレブリン酸の工業的生産は、通常、微生物発酵を用います。特定の菌株の細菌または酵母は、アミノレブリン酸を過剰生産するように遺伝子組み換えされています。 発酵プロセスは、収量と純度を最大化するために最適化され、その後、化合物は様々な用途のために抽出および精製されます .

化学反応の分析

反応の種類

アミノレブリン酸は、次のものを含むいくつかの種類の化学反応を受けます。

酸化: ヘムの前駆体であるプロトポルフィリンIXを形成するために酸化される可能性があります。

還元: 特定の条件下では、アミノレブリン酸は、ヘム生合成経路における他の中間体を形成するために還元される可能性があります。

一般的な試薬と条件

アミノレブリン酸を含む反応で使用される一般的な試薬には、過酸化水素のような酸化剤と、水素化ホウ素ナトリウムのような還元剤が含まれます。 反応条件は、目的の生成物によって異なりますが、通常、制御された温度とpHレベルが含まれます .

形成された主要な生成物

アミノレブリン酸を含む反応から形成された主要な生成物には、プロトポルフィリンIX、ヘム、およびヘム生合成経路における様々な中間体があります .

科学研究の用途

アミノレブリン酸は、幅広い科学研究の用途を持っています。

科学的研究の応用

Aminolevulinic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of porphyrins and other heme-related compounds.

Biology: Aminolevulinic acid is studied for its role in cellular metabolism and its involvement in the heme biosynthesis pathway.

Medicine: It is used in photodynamic therapy for the treatment of actinic keratosis and certain types of cancer.

作用機序

アミノレブリン酸の作用機序は、細胞に蓄積するプロトポルフィリンIXへの変換を伴います。光にさらされると、プロトポルフィリンIXは、細胞の損傷と死を引き起こす活性酸素種を生成します。 この機序は、光線力学療法において、癌細胞を選択的に標的とし、破壊するために利用されます .

類似の化合物との比較

類似の化合物

アミノレブリン酸に類似した化合物には、次のようなものがあります。

ポルフォビリノーゲン: ヘム生合成経路における別の中間体。

プロトポルフィリンIX: アミノレブリン酸酸化の直接産物であり、ヘムの前駆体。

独自性

アミノレブリン酸は、ヘム生合成経路における最初のコミットされたステップとしての役割により、ユニークです。 プロトポルフィリンIX、そしてその後にヘムに変換される能力により、生物学的および工業的プロセスの両方において重要な化合物となっています .

類似化合物との比較

Similar Compounds

Similar compounds to aminolevulinic acid include:

Porphobilinogen: Another intermediate in the heme biosynthesis pathway.

Protoporphyrin IX: A direct product of aminolevulinic acid oxidation and a precursor to heme.

Uniqueness

Aminolevulinic acid is unique due to its role as the first committed step in the heme biosynthesis pathway. Its ability to be converted into protoporphyrin IX and subsequently into heme makes it a critical compound in both biological and industrial processes .

特性

CAS番号 |

5517-35-1 |

|---|---|

分子式 |

C27H19NO7S |

分子量 |

501.5 g/mol |

IUPAC名 |

(3-methylphenyl) 4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxybenzenesulfonate |

InChI |

InChI=1S/C27H19NO7S/c1-15-5-4-6-17(13-15)35-36(32,33)18-11-9-16(10-12-18)34-22-14-21(29)23-24(25(22)28)27(31)20-8-3-2-7-19(20)26(23)30/h2-14,29H,28H2,1H3 |

InChIキー |

GDBXXYSGUYHFMZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3)O)C(=O)C5=CC=CC=C5C4=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)